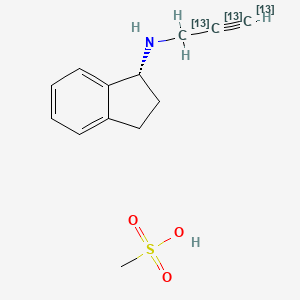
Lercanidipine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine-d3 is the deuterium labeled version of Lercanidipine . Lercanidipine is an antihypertensive drug and belongs to the dihydropyridine class of calcium channel blockers . It works by relaxing and opening the blood vessels, allowing the blood to circulate more freely around the body .
Synthesis Analysis
The synthesis process for high-purity lercanidipine hydrochloride comprises three steps :- Esterifying under the catalysis of thionyl chloride and DMF (dimethyl formamide), and crystallizing to obtain the high-purity lercanidipine hydrochloride .
Molecular Structure Analysis
The molecular formula of Lercanidipine is C36H41N3O6 . The molecular weight is 611.73 . The structure of Lercanidipine is complex, with multiple rings and functional groups .Chemical Reactions Analysis
Lercanidipine has been found to alleviate doxorubicin-induced lung injury by regulating PERK/CHOP and Bax/Bcl 2/Cyt c pathways .Physical And Chemical Properties Analysis
Lercanidipine is a solid at room temperature . It is a lipophilic third-generation dihydropyridine-calcium channel blocker (DHP-CCB) with long-lasting antihypertensive action and reno-protective effect .Mécanisme D'action
Lercanidipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Safety and Hazards
Orientations Futures
Lercanidipine is usually taken once a day, at any time of day, but it’s best to take it at least 15 minutes before a meal . It is typically used for the long term, even for the rest of your life . Stopping lercanidipine may cause your blood pressure to rise, and this may increase your risk of heart attack and stroke . Further studies on lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required .
Propriétés
Numéro CAS |
1190043-34-5 |
|---|---|
Formule moléculaire |
C36H41N3O6 |
Poids moléculaire |
614.757 |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
Clé InChI |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonymes |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methyl-d3-amino]-1,1-dimethylethyl Methyl Ester; Masnidipine-d3; Zanidip-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











